molecular formula C11H12N4 B1490406 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098057-45-3

6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1490406
CAS No.: 2098057-45-3
M. Wt: 200.24 g/mol
InChI Key: SHZOQOJZLJRGLV-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a complex organic compound belonging to the imidazo[1,2-b]pyrazole class This compound features a fused bicyclic structure containing nitrogen atoms, which is characteristic of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyrazole core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research has shown that imidazo[1,2-b]pyrazole derivatives exhibit biological activities, such as antimicrobial, antiviral, and anticancer properties. These compounds can interact with various biological targets, making them useful in drug discovery.

Medicine: Due to its potential biological activities, 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may be explored for therapeutic applications. It could be developed into a drug candidate for treating infections, cancers, or other diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • Indole derivatives

  • 1,3-Diazole derivatives

Uniqueness: 6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile stands out due to its unique structural features, such as the cyclopropyl group and the ethyl substituent. These modifications can influence its chemical reactivity and biological activity, making it distinct from other compounds in the same class.

Properties

IUPAC Name

6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-14-5-6-15-11(14)9(7-12)10(13-15)8-3-4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZOQOJZLJRGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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